4,4,4-Trifluoro-3-hydroxybutanamide
Description
Significance of Fluorine in Organic Chemistry and Medicinal Chemistry Scaffolds
The introduction of fluorine into organic and medicinal chemistry scaffolds is a widely adopted strategy to enhance the pharmacological profile of lead compounds. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these improvements. tandfonline.comnih.gov
Key advantages of incorporating fluorine include:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.comwikipedia.org This can prolong the half-life of a drug, potentially leading to less frequent dosing. wikipedia.org
Improved Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, enhancing the binding affinity of a ligand. tandfonline.comnih.gov This can result in increased potency and efficacy.
Altered Physicochemical Properties: The introduction of fluorine can modify a molecule's lipophilicity, pKa, and dipole moment. tandfonline.comacs.org These changes can improve a drug's ability to cross cell membranes and reach its target. nih.govresearchgate.net For instance, the strategic placement of fluorine can increase a compound's lipophilicity, which often enhances its bioavailability. wikipedia.orgbenthamdirect.com
The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to these benefits, with approximately 20% of all commercialized drugs containing fluorine. wikipedia.org
Overview of Butanamide Derivatives in Chemical Biology
Butanamide and its derivatives represent a significant class of compounds in chemical biology and drug discovery. The amide functional group is a common feature in many biologically active molecules, and the butanamide scaffold provides a versatile platform for the development of new therapeutic agents. mdpi.com
Butanamide derivatives have been investigated for a range of biological activities, including anti-inflammatory and enzyme inhibitory properties. For example, certain butanamide derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov Others have been synthesized and evaluated for their ability to modulate the expression of inflammatory cytokines like IL-6 and IL-1β. nih.gov
The structural simplicity of the butanamide core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and lead optimization. mdpi.com The ability to introduce various substituents onto the butanamide framework makes it a valuable tool for exploring structure-activity relationships.
Rationale for Investigating 4,4,4-Trifluoro-3-hydroxybutanamide as a Research Target
The investigation of this compound is driven by the convergence of the beneficial properties of both fluorination and the butanamide scaffold. The presence of the trifluoromethyl group is expected to confer enhanced metabolic stability and potentially modulate the compound's biological activity. nih.gov The hydroxyl and amide functionalities provide sites for further chemical modification and potential hydrogen bonding interactions with biological targets.
This compound serves as a valuable chiral building block in organic synthesis. nih.gov Chiral molecules, which are non-superimposable mirror images of each other, often exhibit different biological activities. The ability to synthesize enantiomerically pure forms of this compound is crucial for developing stereospecific drugs. nih.gov The demand for such chiral intermediates is consistently high in the pharmaceutical industry. nih.gov
Furthermore, the study of simpler fluorinated molecules like this compound can provide fundamental insights into the effects of fluorine on molecular conformation and reactivity. This knowledge can then be applied to the design of more complex and potent therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISBCYIQXZYLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663071 | |
| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-34-9 | |
| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4,4,4 Trifluoro 3 Hydroxybutanamide and Its Precursors
Retrosynthetic Analysis of the 4,4,4-Trifluoro-3-hydroxybutanamide Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This simplifies the molecule into 4,4,4-trifluoro-3-hydroxybutanoic acid and an amine source like ammonia (B1221849). This approach is a common and direct method for forming the amide functional group.
Another strategic disconnection can be made at the carbon-carbon bond between the second and third carbon atoms (C2-C3). This suggests an aldol-type reaction between an enolate derived from an acetamide (B32628) and a trifluoromethyl ketone. This pathway is particularly advantageous for controlling the stereochemistry at the C3 position, which bears the hydroxyl group.
A further disconnection strategy involves breaking the bond between the third and fourth carbon atoms (C3-C4). This route would likely involve the nucleophilic addition of a trifluoromethyl group (CF3-) to an appropriate three-carbon electrophilic synthon, such as an epoxide or a halohydrin derived from a butenoic acid derivative.
Classical and Modern Approaches to Amide Bond Formation in Fluorinated Systems
The formation of an amide bond is a cornerstone of organic synthesis. The presence of the highly electronegative trifluoromethyl group in the precursor, 4,4,4-trifluoro-3-hydroxybutanoic acid, can influence the reactivity of the carboxylic acid, necessitating careful selection of synthetic methods.
Carbodiimide-mediated Couplings
Carbodiimides are a class of reagents that facilitate the formation of amide bonds by activating the carboxylic acid group. Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds through an O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. To enhance efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed.
For the synthesis of this compound, this method involves reacting 4,4,4-trifluoro-3-hydroxybutanoic acid with an amine in the presence of a carbodiimide (B86325) and a coupling additive.
Table 1: Common Reagents in Carbodiimide-mediated Couplings
| Reagent Type | Example | Function |
|---|---|---|
| Carbodiimide | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid |
Boron-catalyzed Amidation Strategies
Recent advancements have highlighted the use of boron-based catalysts for amide bond formation, offering a milder and more environmentally friendly alternative to traditional methods. Boronic acid derivatives can catalyze the direct amidation of carboxylic acids. The proposed mechanism involves the formation of an acyl-boronate intermediate, which then readily reacts with the amine to form the amide. This strategy is noted for its high functional group tolerance.
Microwave-assisted Amide Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. For amide bond formation, microwave irradiation can significantly reduce reaction times and improve yields. This high-energy irradiation can drive reactions that are often sluggish under conventional heating. In the context of synthesizing this compound, a mixture of the carboxylic acid precursor, an amine, and a suitable coupling agent or catalyst can be subjected to microwave heating to expedite the amide formation.
Stereoselective Synthesis of 3-Hydroxy-4,4,4-trifluorobutanamide Enantiomers
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of methods to selectively synthesize one enantiomer of 3-hydroxy-4,4,4-trifluorobutanamide is of high importance.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
One widely used class of chiral auxiliaries is the Evans' oxazolidinones. In this approach, the chiral oxazolidinone is first acylated with a carboxylic acid derivative. The resulting chiral N-acyl oxazolidinone can then undergo stereoselective reactions. For instance, an aldol (B89426) reaction between the enolate of the N-acylated auxiliary and a trifluoromethyl ketone would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary would then furnish the desired enantiomer of the product.
Another strategy involves the use of pseudoephedrine as a chiral auxiliary. This method has been successfully applied to the synthesis of various chiral α- and β-hydroxy acids. The amide of pseudoephedrine can be enolized and then reacted with an electrophile, with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thus establishing the desired stereochemistry.
Table 2: Chiral Auxiliaries for Stereoselective Synthesis
| Chiral Auxiliary | Class | Application Principle |
|---|---|---|
| Evans' Oxazolidinone | Oxazolidinone | Directs stereoselective aldol reactions via a chiral N-acyl intermediate. |
Asymmetric Catalysis in Fluorinated Butanamide Synthesis
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. In the synthesis of chiral fluorinated compounds like this compound, controlling the stereochemistry is paramount. Asymmetric catalysis offers a powerful tool to achieve this, enabling the production of specific enantiomers.
Transition Metal-Catalyzed Asymmetric Conjugate Addition
Asymmetric conjugate addition is a cornerstone reaction for forming carbon-carbon and carbon-heteroatom bonds, providing an efficient route to enantiomerically enriched molecules. acs.org This method is particularly relevant for synthesizing precursors to this compound, such as those derived from 4,4,4-trifluorocrotonaldehyde (B13457059). nih.gov
The reaction typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The stereochemical outcome is directed by a chiral catalyst, often a complex of a transition metal and a chiral ligand. acs.org
Key aspects of this methodology include:
Catalyst Systems: Copper and rhodium are common transition metals used. acs.orgrsc.org They are paired with chiral ligands like Josiphos, Taniaphos, or BINAP to create a chiral environment that influences the approach of the nucleophile. acs.orgnih.gov
Reagents: A variety of nucleophilic reagents can be employed, including Grignard reagents, organozinc compounds, and organoboranes. acs.org For instance, the copper-catalyzed 1,4-addition of Grignard reagents to α,β,γ,δ-unsaturated esters has been developed with high enantioselectivity. nih.gov
Substrates: The reaction is applicable to activated alkenes, such as α,β-unsaturated ketones, esters, and thioesters. acs.org 4,4,4-Trifluorocrotonaldehyde serves as a versatile precursor, where organocatalytic 1,4-additions have been shown to produce products with high optical purity. nih.gov
This method's ability to construct stereogenic centers, sometimes multiple in a single step, makes it a powerful strategy for synthesizing complex chiral molecules. acs.org
Biocatalytic Transformations for Enantiopure Intermediates
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high specificity and selectivity, often under mild reaction conditions. This approach is particularly advantageous for producing enantiopure intermediates required for the synthesis of this compound. The key transformation is the asymmetric reduction of a prochiral ketone, ethyl 4,4,4-trifluoroacetoacetate, to the chiral alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.govscispace.com
Whole cells of microorganisms such as Saccharomyces uvarum and Geotrichum candidum have been successfully employed for this purpose. nih.govrsc.org These biocatalytic reductions often exhibit high enantioselectivity. rsc.orgmdpi.com For example, using Saccharomyces uvarum for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate can achieve a conversion of 85.0% with an enantiomeric excess (ee) of 85.2% for the (R)-enantiomer. nih.govscispace.com
The use of a biphasic system, combining an aqueous phase for the biocatalyst and an organic phase for the substrate and product, can enhance reaction efficiency. nih.gov This setup can lead to higher product concentrations compared to a monophasic aqueous system and simplifies product recovery. nih.govscispace.com Furthermore, whole-cell biocatalysts are often preferred for practical applications as they contain endogenous systems for cofactor regeneration (e.g., NADPH), avoiding the need to add expensive coenzymes externally. mdpi.commdpi.com
Table 1: Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | System |
|---|---|---|---|---|---|
| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | Aqueous-organic biphasic |
Data sourced from He, J. Y., et al. (2007). nih.govscispace.com
Control of Stereochemistry in Reactions Involving Trifluoromethyl Carbinols
The trifluoromethyl carbinol moiety (a hydroxyl group attached to a carbon that also bears a CF₃ group) is the central feature of this compound. The synthesis of molecules containing this motif with high stereocontrol is a significant area of research.
One powerful method is the catalytic asymmetric vinylogous aldol reaction. This reaction allows for the synthesis of molecules with a stereocenter at the γ-position. nih.gov For instance, the reaction of alkylidenepyrazolones with trifluoromethyl ketones can be catalyzed by bifunctional organocatalysts like cinchona-derived thioureas or squaramides. These catalysts activate both the nucleophile and the electrophile through hydrogen bonding and deprotonation, directing the attack to a specific face of the ketone and thereby controlling the stereochemistry of the resulting trifluoromethyl carbinol. nih.gov
The choice of catalyst is critical for achieving high enantioselectivity. In one study, different cinchona-derived catalysts were tested, yielding enantiomeric excesses ranging from 52% to 77%. nih.gov
Table 2: Catalyst Performance in Asymmetric Synthesis of a Tertiary Trifluoromethyl Carbinol
| Catalyst Type | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|
| Takemoto's Thiourea IV | 65 | 52 |
| Cinchona-derived Thiourea V | 77 | Moderate |
| Cinchona-derived Thiourea VI | 76 | Moderate |
| Squaramide IX | 74 | 51 |
Data represents selected findings from the study of catalytic asymmetric vinylogous reactions. nih.gov
Another approach involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides, which can produce diverse α-trifluoromethylated ketones enantioselectively. A subsequent one-pot reduction of these ketone intermediates furnishes the desired β-trifluoromethyl alcohols with excellent diastereoselectivity. researchgate.net
Synthesis of Key Fluorinated Butyl Building Blocks
The construction of the target butanamide relies on the availability of key fluorinated four-carbon (butyl) synthons. The synthesis of the corresponding carboxylic acid and aldehyde precursors are fundamental steps.
Preparation of 4,4,4-Trifluoro-3-hydroxybutanoic Acid Derivatives
4,4,4-Trifluoro-3-hydroxybutanoic acid is the direct carboxylic acid precursor to the target amide. rsc.org Its synthesis is a crucial step. A common route to this acid and its derivatives is the reduction of a corresponding keto-ester, namely ethyl 4,4,4-trifluoroacetoacetate. As discussed in the biocatalysis section (2.3.2.2), this reduction can be achieved with high enantioselectivity using microbial catalysts to yield ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.gov The resulting ester can then be hydrolyzed to the desired carboxylic acid. The final conversion of the carboxylic acid to this compound is a standard amidation reaction.
Synthesis of 4,4,4-Trifluorobutanal (B105314) Precursors
Aldehydes are versatile building blocks in organic synthesis. For the assembly of the target molecule, precursors like 4,4,4-trifluorobutanol and 4,4,4-trifluorocrotonaldehyde are highly valuable.
A practical synthesis for 4,4,4-trifluorocrotonaldehyde starts from ethyl 4,4,4-trifluorocrotonate. This starting material is reduced using a mixture of lithium aluminum hydride and aluminum trichloride (B1173362) to produce 4,4,4-trifluoro-1-buten-1-ol. Subsequent oxidation of this alcohol with manganese dioxide yields the target 4,4,4-trifluorocrotonaldehyde. mdpi.com This unsaturated aldehyde is a key intermediate for introducing the trifluoromethylated butyl chain via conjugate addition reactions. nih.gov
An alternative route provides access to 4,4,4-trifluorobutanol. This multi-step synthesis begins with the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate to form 2-(2,2,2-trifluoroethyl)-diethyl malonate. This intermediate then undergoes a decarboxylation reaction to give 4,4,4-trifluoro ethyl butyrate. The final step is the reduction of this ester, for example with sodium borohydride, to yield 4,4,4-trifluorobutanol. researchgate.netresearchgate.net This saturated alcohol can then be oxidized to 4,4,4-trifluorobutanal if needed.
Trifluoromethylation Reactions for Incorporating the CF3 Group
The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of this compound. Various trifluoromethylating agents and methodologies can be employed to install this functional group onto a suitable precursor. A common strategy involves the use of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a carbonyl compound.
One of the most prevalent precursors is a trifluoromethyl ketone, which can be synthesized through the nucleophilic trifluoromethylation of an ester. For instance, methyl carboxylates can be converted to their corresponding trifluoromethyl ketones in high yields using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme (B29127) at low temperatures.
Another key building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. This β-ketoester serves as a versatile precursor, where the ketone can be stereoselectively reduced and the ester subsequently converted to the desired amide. The synthesis of this ketoester itself can be achieved through various condensation reactions.
Furthermore, direct trifluoromethylation of nitroalkanes has been explored as a route to α-trifluoromethylated compounds, which can then be further elaborated. Metal-free trifluoromethylation of secondary nitroalkanes using reagents like Umemoto's reagent can provide α-trifluoromethylnitroalkanes in good yields. These can subsequently be reduced to the corresponding amines, offering an alternative pathway to precursors of the target molecule.
A selection of trifluoromethylation reactions relevant to the synthesis of this compound precursors is summarized in the table below.
| Precursor Type | Trifluoromethylating Agent/Method | Product | Yield (%) | Reference |
| Methyl carboxylate | HCF3, KHMDS, triglyme | Trifluoromethyl ketone | up to 92 | libretexts.org |
| Secondary nitroalkane | Umemoto's reagent | α-Trifluoromethylnitroalkane | Good | nih.gov |
| α,β-Unsaturated ketone | RhCl(PPh3)3, Et2Zn, CF3I | α-Trifluoromethyl ketone | Good | organic-chemistry.org |
Advanced Synthetic Strategies
To enhance efficiency, atom economy, and scalability, advanced synthetic strategies are increasingly being adopted for the synthesis of complex molecules like this compound. These include multi-component reactions for rapid scaffold assembly and flow chemistry for continuous and scalable production.
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for the rapid construction of molecular complexity. For the synthesis of β-hydroxy amides, the Passerini and Ugi reactions are particularly relevant.
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgbyjus.comnih.govrsc.org In the context of this compound, a trifluoromethyl aldehyde or ketone could be employed as one of the components.
The Ugi four-component reaction is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. thieme-connect.de This reaction allows for the introduction of greater diversity into the final product. By carefully selecting the starting materials, it is possible to construct a scaffold that can be readily converted to the target molecule. For instance, using a trifluoromethyl ketone, ammonia (or a protected amine), a suitable carboxylic acid, and a convertible isocyanide could provide a direct route to a precursor of this compound.
| MCR Type | Reactants | Product Type | Key Features |
| Passerini | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Convergent, atom-economical. organic-chemistry.orgbyjus.comnih.govrsc.org |
| Ugi | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High structural diversity. thieme-connect.de |
Flow Chemistry and Continuous Synthesis for Scalability
Flow chemistry, where chemical reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. The advantages of this approach include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability.
The synthesis of amides, a fundamental transformation in organic chemistry, has been successfully translated to continuous flow processes. This includes methods for the direct amidation of esters, which is a key potential step in the synthesis of this compound from its corresponding ester precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. For example, the aminolysis of esters using strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) has been demonstrated in a flow setup.
Furthermore, the synthesis of bicyclic β-hydroxy amides has been achieved using a continuous flow reactor for the hydrogenolysis of a benzyl (B1604629) ether to reveal the hydroxyl group, demonstrating the applicability of flow chemistry for the final deprotection step in a multi-step synthesis. organic-chemistry.org The selective hydrogenation of nitroarenes to N-arylhydroxylamines has also been efficiently carried out in a continuous-flow system, highlighting the potential for precise control over reduction reactions in a flow environment.
The table below outlines some examples of amide synthesis and related reactions in a continuous flow setup.
| Reaction Type | Reactants | Flow System Details | Yield (%) | Reference |
| Amide Synthesis | Carboxylic Acid, Amine, Triphosgene | Microreactor, MeCN/DMF, 20 °C | High | |
| Dipeptide Synthesis | Fmoc-β-alanine, Amine, EDCI | Microreactor, DMF | Good | |
| Hydrogenolysis | Bicyclic β-benzyloxy amide | H-Cube continuous flow reactor | Quantitative | organic-chemistry.org |
Advanced Spectroscopic and Chromatographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. For a compound like 4,4,4-Trifluoro-3-hydroxybutanamide, a multi-pronged NMR approach is essential to assign its complete proton, carbon, and fluorine framework and to understand its stereochemical nuances.
Based on the known structure, a hypothetical analysis of the expected NMR spectra can be projected.
¹H NMR and ¹³C NMR Analysis of Complex Fluorinated Systems
In ¹H NMR spectroscopy, the protons of this compound would exhibit characteristic shifts and couplings. The methylene (B1212753) protons (CH₂) adjacent to the amide carbonyl would likely appear as a multiplet due to coupling with the neighboring chiral center. The methine proton (CH) attached to the hydroxyl-bearing carbon would also be a multiplet, further split by the adjacent trifluoromethyl group. The amide (NH₂) and hydroxyl (OH) protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
For ¹³C NMR analysis, four distinct signals would be anticipated, corresponding to the carbonyl carbon, the two aliphatic carbons, and the carbon of the trifluoromethyl group. The signal for the CF₃ carbon would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms. The carbons of the CH-OH and CH₂ groups would also show coupling to fluorine, albeit with smaller coupling constants.
Table 1: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | ~170-175 |
| C2 (CH₂) | ~2.5-2.8 (m) | ~35-40 |
| C3 (CH) | ~4.0-4.5 (m) | ~70-75 (q) |
| C4 (CF₃) | - | ~123-128 (q) |
| NH₂ | variable (br s) | - |
| OH | variable (br s) | - |
Note: These are estimated values and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, and 'br s' denotes broad singlet.
¹⁹F NMR for Trifluoromethyl Group Analysis
¹⁹F NMR spectroscopy is a powerful technique for directly observing fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a doublet due to coupling with the vicinal methine proton (CH). The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between the methine proton and the adjacent methylene protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH and CH₂ groups based on the known proton assignments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₄H₆F₃NO₂), the expected exact mass can be calculated. An HRMS analysis would aim to find the protonated molecule [M+H]⁺ or other adducts, and the measured mass would be compared to the theoretical value to confirm the elemental composition.
Table 2: Theoretical Exact Mass for this compound
| Ion | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₄H₆F₃NO₂ | 157.0351 |
| [M+H]⁺ | C₄H₇F₃NO₂⁺ | 158.0429 |
Tandem Mass Spectrometry (MS/MS) for Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and cleavage adjacent to the carbonyl group or the trifluoromethyl group. Analysis of these fragments would provide strong corroborating evidence for the proposed structure.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is the gold standard for separating enantiomers, allowing for the accurate determination of enantiomeric excess (ee) in a sample. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the enantioseparation of chiral compounds in both analytical and preparative scales. The selection of an appropriate CSP is critical for achieving separation. For polar molecules like this compound, which contains hydroxyl and amide functional groups, polysaccharide-based CSPs are often highly effective. nih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a complex array of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.govhplc.eu
In a typical application, a racemic mixture of this compound would be injected onto an HPLC column containing a polysaccharide-based CSP. A mobile phase, often a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol), is used to elute the compounds. The different interactions between each enantiomer and the CSP cause one to travel through the column more slowly than the other, resulting in separation. The enantiomeric excess can then be calculated from the relative peak areas in the resulting chromatogram.
Illustrative HPLC Separation Data for this compound
The following data is a representative example to illustrate a potential chromatographic outcome and is not derived from specific experimental results for this compound.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| (R)-Enantiomer tR | 12.5 min |
| (S)-Enantiomer tR | 14.8 min |
| Resolution (Rs) | 2.15 |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. shimadzu.com This technique uses supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. windows.net
For the enantioseparation of this compound, SFC offers significant advantages, including reduced analysis times and decreased solvent waste. researchgate.net The same types of polysaccharide-based chiral stationary phases that are effective in HPLC are also the most widely used and successful in SFC. researchgate.net The fundamental principle of separation remains the same: differential interaction of the enantiomers with the CSP. The presence of the polar hydroxyl and amide groups in the target molecule makes it well-suited for analysis by SFC with an alcohol modifier, which helps to ensure sufficient interaction with the stationary phase for effective separation.
Illustrative SFC Separation Data for this compound
The following data is a representative example to illustrate a potential chromatographic outcome and is not derived from specific experimental results for this compound.
| Parameter | Value |
| Column | Amylose tris(3-chloro-4-methylphenylcarbamate) CSP |
| Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| (R)-Enantiomer tR | 2.8 min |
| (S)-Enantiomer tR | 3.5 min |
| Resolution (Rs) | 2.50 |
X-ray Crystallography for Solid-State Structure Determination
While chiral chromatography can quantify the enantiomeric purity of a sample, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional solid-state structure of a molecule, including its absolute configuration. google.com This technique requires the generation of a high-quality single crystal of the compound of interest.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions. For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and reveal critical stereochemical information. Furthermore, it would elucidate the conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonds involving the amide and hydroxyl groups, that govern the crystal packing. acs.org This information is invaluable for understanding the physical properties of the compound and its interactions in a biological context. The data, including unit cell dimensions, space group, and atomic coordinates, is typically deposited in crystallographic databases for public access. northwestern.edu
Illustrative X-ray Crystallographic Data for this compound
The following data is a representative example based on typical values for small organic molecules and is not derived from specific experimental results for this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C4H6F3NO2 |
| Formula Weight | 157.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 5.8, 11.2, 9.5 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 595.3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.75 |
| Key Interactions | Intermolecular H-bonding (N-H···O=C, O-H···O=C) |
Computational Chemistry and Theoretical Studies on 4,4,4 Trifluoro 3 Hydroxybutanamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
Prediction of Binding Modes and Affinities
Currently, there is a lack of publicly available scientific literature detailing specific molecular docking studies that predict the binding modes and affinities of 4,4,4-Trifluoro-3-hydroxybutanamide with various protein targets. While computational studies on related fluorinated compounds and amides exist, direct data for this specific molecule is not found in the surveyed research.
Application to Potential Biological Targets
The structural features of this compound, particularly the trifluoromethyl group and the amide functionality, suggest potential interactions with several classes of enzymes. However, specific molecular docking analyses of this compound with these targets have not been reported in the available literature. Potential targets for related compounds include:
Histone Deacetylases (HDACs): The trifluoromethyl ketone moiety is a known zinc-binding group found in some HDAC inhibitors. nih.govresearchgate.netresearchgate.net Molecular docking is a crucial tool for designing selective HDAC inhibitors by analyzing interactions within the enzyme's active site. nih.gov
Fatty Acid Amide Hydrolase (FAAH): FAAH is another enzyme target where inhibitors often possess an amide or carbamate (B1207046) functionality. nih.govresearchgate.netresearchgate.netnih.gov Computational methods, including molecular docking, are extensively used to design and understand the mechanism of FAAH inhibitors. nih.govnih.gov
While these enzymes are plausible targets for computational investigation, no studies have specifically published docking results for this compound.
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods provide insights into molecular properties that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. It can be used to calculate various reactivity descriptors, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, which help in predicting a molecule's reactivity and interaction sites. nih.gov
A comprehensive DFT analysis specifically for this compound, detailing its electronic structure and reactivity descriptors, is not available in the current body of scientific literature. Such a study would be valuable for understanding its chemical behavior.
Conformational Analysis and Energy Landscapes
Conformational analysis determines the preferred spatial arrangement of atoms in a molecule. The presence of the flexible butyramide (B146194) chain and the bulky trifluoromethyl group in this compound suggests that it can adopt multiple conformations. The study of fluorinated alkanes and piperidines has shown that fluorine substitution significantly impacts conformational preferences. nih.govresearchgate.net However, a specific conformational analysis and the corresponding energy landscape for this compound have not been reported.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent, over time. This technique is crucial for understanding how a molecule behaves in a biological context.
Specific molecular dynamics simulation studies focusing on the dynamic behavior and solvent effects of this compound are not documented in the available research. MD simulations of related systems, such as ions in aqueous solutions and protein-ligand complexes, have been performed to understand hydration structures and binding stability. researchgate.netnih.gov A dedicated MD study on this compound would be necessary to elucidate its behavior in solution and its interactions at a molecular level.
Scaffold-Based Computational Approaches in Medicinal Chemistry
The incorporation of fluorine and specifically the trifluoromethyl (–CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. elsevierpure.comresearchgate.net These motifs are present in a significant percentage of approved drugs and are known to enhance crucial properties such as metabolic stability, binding affinity, and bioavailability. elsevierpure.comresearchgate.net The compound this compound serves as a key example of a fluorinated aliphatic scaffold, possessing structural features that are of significant interest in computational drug design. bldpharm.com Its core structure, a β-hydroxy amide with a terminal trifluoromethyl group, presents a unique combination of hydrogen bonding capabilities and potent electronic effects, making it a valuable starting point for theoretical exploration.
Scaffold diversity is a critical concept in medicinal chemistry, aiming to explore a wide range of core molecular structures to identify novel bioactive compounds. nih.govu-strasbg.fr The introduction of fluorinated motifs, such as the one in this compound, dramatically expands the accessible chemical space beyond that of traditional hydrocarbon scaffolds. nih.gov
The trifluoromethyl group significantly alters the physicochemical properties of the butanamide scaffold. nih.gov These alterations provide a unique fingerprint in the chemical space, influencing properties like lipophilicity, acidity of nearby protons, and conformational preferences. elsevierpure.comnih.gov From a computational perspective, exploring the chemical space around this scaffold involves generating virtual libraries where the core is decorated with various substituents or parts of the scaffold are systematically modified.
Computational methods are used to analyze and compare the diversity of compound libraries. nih.gov Metrics such as Murcko frameworks and Scaffold Trees are employed to classify and quantify the diversity of core structures. nih.gov The this compound scaffold, when analyzed using these methods, would be categorized based on its acyclic, functionalized nature, with specific notations for its chain length, stereocenters, and the presence of the trifluoromethyl group. This allows for a systematic comparison to other scaffolds in large chemical databases, identifying areas of underexplored chemical space. nih.govnih.gov
A key aspect of exploring the chemical space of fluorinated scaffolds is understanding their three-dimensional topology. nih.gov The gauche effect, influenced by the highly electronegative fluorine atoms, can lead to distinct conformational preferences in molecules like this compound compared to their non-fluorinated analogs. nih.gov This conformational diversity is a valuable asset in drug discovery, enabling new molecular recognition modes with biological targets. nih.gov
Table 1: Theoretical Physicochemical Properties of Fluorinated Scaffolds
This table presents calculated properties for this compound and a related structural analog. Such data are fundamental inputs for computational models exploring chemical space and predicting drug-like properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| This compound | C4H6F3NO2 | 157.09 | N/A | 66.4 |
| 4,4,4-Trifluoro-3-hydroxybutanoic acid | C4H5F3O3 | 158.08 | 0.2 | 57.5 |
Scaffold hopping is a computational strategy used to identify isosteric or bioisosteric replacements for a known active core, aiming to discover novel chemotypes with improved properties. nih.govniper.gov.in This technique is particularly valuable for moving away from scaffolds with known liabilities or for generating new intellectual property. Starting with a scaffold like this compound, computational scaffold hopping algorithms can search for new cores that maintain the key pharmacophoric features—specifically, the hydrogen bond donor/acceptor pattern and the spatial and electronic influence of the trifluoromethyl group—while having a completely different atomic arrangement. nih.govacs.org
Strategies for scaffold hopping can be categorized in several ways:
Heterocycle Replacements: The acyclic butanamide core could be replaced by various heterocyclic rings that position the key functional groups in a similar 3D orientation.
Ring Opening or Closure: As the parent scaffold is acyclic, a relevant strategy would be cyclization to create a rigid or semi-rigid analog, such as a lactam, that locks the conformation.
Topology-Based Hopping: This advanced method uses abstract representations of molecular shape and pharmacophores. nih.gov A computational model would encode the features of this compound (e.g., a hydroxyl group, an amide, and a lipophilic trifluoromethyl feature at specific distances) and search databases for different scaffolds that match this topological query. acs.org
The trifluoromethyl group is a critical element in such hopping strategies. For instance, a recent study demonstrated the use of scaffold hopping to replace a nitro-substituted aromatic scaffold with a trifluoromethyl-substituted heterocycle, which successfully reduced toxicity while maintaining binding affinity. acs.org This highlights how a CF3-containing fragment from a molecule like this compound could be computationally grafted onto other cores to generate novel, potentially superior drug candidates. acs.orgrsc.org
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational modeling techniques that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar These models are built by calculating numerical descriptors that encode the structural, electronic, and topological features of molecules and then using statistical methods to find a mathematical relationship with an observed property. conicet.gov.arnih.gov
For a molecule like this compound, a QSAR/QSPR study would begin by calculating a wide range of molecular descriptors. These descriptors are essential for quantifying the molecule's features.
Table 2: Representative Molecular Descriptors for QSAR/QSPR Studies
This table shows examples of descriptor classes that would be calculated for this compound to build a QSAR or QSPR model.
| Descriptor Class | Specific Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Number of H-bond donors/acceptors | Basic composition and size of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electron distribution, reactivity, and polarity. nih.govacs.org |
| 3D Descriptors | Polar Surface Area (PSA), Molecular Volume, Shape Indices | Three-dimensional size, shape, and surface properties. nih.gov |
Once these descriptors are calculated for a series of related compounds, a model can be built. For example, a hypothetical QSAR study on a series of enzyme inhibitors based on the this compound scaffold would aim to create an equation that predicts inhibitory activity (e.g., IC50) based on these descriptors. Such a model might reveal that activity is positively correlated with the partial charge on the hydroxyl oxygen and negatively correlated with the molecular volume, providing clear directions for chemical synthesis. conicet.gov.ar
The trifluoromethyl group plays a significant role in QSAR models due to its strong electron-withdrawing nature and lipophilicity, which are captured by quantum chemical and 3D descriptors. Studies have shown that the inclusion of a CF3 group can dramatically increase biological activity. rsc.org A QSAR model can quantify this contribution and help optimize the position and chemical environment of the fluorinated group to maximize potency. researchgate.netrsc.org Both 2D and 3D representations of molecules can be used for QSAR/QSPR modeling, with 3D methods often being superior for predicting properties that depend heavily on conformation and shape. nih.govnih.gov
Role of 4,4,4 Trifluoro 3 Hydroxybutanamide As a Building Block in Complex Molecular Architectures
Integration into Medicinal Chemistry Scaffolds
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 4,4,4-Trifluoro-3-hydroxybutanamide serves as a valuable building block for incorporating the trifluoromethyl group into medicinal chemistry scaffolds. bldpharm.com The presence of both hydroxyl and amide groups allows for straightforward chemical modifications and coupling reactions, enabling its integration into a wide variety of molecular frameworks. This adaptability makes it a sought-after component in the design of new therapeutic agents. nih.gov
The trifluoromethyl group is one of the most prevalent fluoroalkyl groups in drug design. researchgate.net The use of building blocks like this compound facilitates the development of novel compounds with potentially improved pharmacological profiles. nih.gov
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are of immense interest in the pharmaceutical and agrochemical industries due to their biological activities. researchgate.netresearchgate.net this compound can serve as a precursor for the synthesis of various fluorinated heterocyclic systems. The hydroxyl and amide functionalities can participate in cyclization reactions to form rings, while the trifluoromethyl group imparts unique electronic properties to the resulting heterocycle.
For instance, the hydroxyl group can be transformed into a leaving group, facilitating intramolecular nucleophilic substitution by the amide nitrogen to form nitrogen-containing heterocycles. Alternatively, the molecule can undergo condensation reactions with other bifunctional reagents to construct more complex heterocyclic scaffolds. The strategic use of this building block allows for the creation of novel fluorinated pyrimidinones (B12756618) and other heterocyclic structures. dntb.gov.ua The synthesis of fluorinated S-heterocycles can be achieved through cycloaddition reactions where the trifluoromethyl group enhances the reactivity of the system. nih.gov
Applications in Peptide and Peptidomimetic Chemistry
Peptide-based therapeutics have gained significant attention, but their application is often limited by poor metabolic stability. nih.gov The incorporation of fluorinated amino acid mimics can address this challenge. This compound can be envisioned as a precursor to trifluoromethyl-containing amino acid analogs. The hydroxyl group can be converted to an amino group, and the amide can be hydrolyzed to a carboxylic acid, yielding a trifluoromethylated β-amino acid.
These fluorinated amino acids can then be incorporated into peptide sequences to create peptidomimetics with enhanced stability and potentially altered conformations. nih.gov The trifluoromethyl group can influence the secondary structure of peptides, for example, by stabilizing extended β-strand conformations. nih.govresearchgate.net This can be particularly useful in designing inhibitors of protein-protein interactions that are mediated by β-sheet structures. nih.gov The use of such modified peptides can lead to drug candidates with improved pharmacokinetic properties. nih.govmdpi.com
Formation of Macrocyclic Systems
Macrocycles are a class of molecules that have shown significant promise in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The synthesis of macrocycles often involves the cyclization of a linear precursor. nih.gov this compound, with its multiple functional groups, can be incorporated into linear chains that are designed to undergo macrocyclization.
The hydroxyl and amide groups can serve as handles for attaching the building block to other molecular fragments. Subsequent intramolecular reactions, such as macrolactonization or macrolactamization, can then be employed to form the macrocyclic ring. nih.gov The trifluoromethyl group can influence the conformational preferences of the linear precursor, potentially pre-organizing it for efficient cyclization. nih.gov This approach allows for the creation of novel fluorinated macrocyclic scaffolds with potential applications in various therapeutic areas. nih.govrsc.org
Diversification of the this compound Core for Analog Synthesis
The chemical reactivity of the hydroxyl and amide groups in this compound provides ample opportunities for structural diversification to create a library of analogs. This process is crucial for structure-activity relationship (SAR) studies in drug discovery.
The hydroxyl group can be a starting point for various transformations:
Oxidation: Oxidation of the secondary alcohol to a ketone would provide access to a new class of trifluoromethylated β-keto amides.
Etherification: Reaction with various alkylating agents can yield a series of ethers with diverse steric and electronic properties.
Esterification: Acylation of the hydroxyl group can introduce different ester functionalities.
Substitution: Conversion of the hydroxyl group into a leaving group followed by nucleophilic substitution can introduce a wide range of functional groups, including halogens, azides, and thiols.
The amide group also offers avenues for modification:
N-Alkylation/N-Arylation: The amide nitrogen can be functionalized with various alkyl or aryl groups.
Hydrolysis: Hydrolysis of the amide to a carboxylic acid, 4,4,4-Trifluoro-3-hydroxybutanoic acid, opens up access to a different set of derivatives through esterification or amide coupling reactions. nih.gov
Mechanistic Investigations of Reactions Involving 4,4,4 Trifluoro 3 Hydroxybutanamide
Elucidation of Amide Formation Mechanisms
The formation of the amide bond in structures like 4,4,4-Trifluoro-3-hydroxybutanamide can be achieved through several synthetic routes, each with a distinct underlying mechanism. The most fundamental method involves the coupling of a carboxylic acid derivative with an amine.
A common strategy is the activation of a carboxylic acid, such as 4,4,4-trifluoro-3-hydroxybutanoic acid, followed by nucleophilic attack from an amine. The activation can be accomplished using coupling reagents or by converting the carboxylic acid to a more reactive derivative like an acyl halide or an activated ester. For instance, the reaction of an acyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable amide bond.
In recent years, catalytic methods have become prevalent. For example, boronic acid-catalyzed amidations offer a mild alternative for forming amide bonds. While not specifically detailed for this compound, the general mechanism involves the activation of the carboxylic acid by the boronic acid catalyst to form an acylboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid, thus facilitating the reaction under milder conditions. researchgate.net
Another advanced method involves the palladium-catalyzed carbonylation of halo-compounds. A plausible route to α-trifluoromethyl amides involves the carbonylation of a trifluoromethyl-containing vinyl halide. The proposed catalytic cycle begins with the oxidative addition of the vinyl halide to a Pd(0) complex. Following CO insertion to form an acyl-palladium intermediate, nucleophilic attack by an amine and subsequent reductive elimination yields the desired amide and regenerates the Pd(0) catalyst. nih.gov This strategy could be adapted to synthesize precursors to this compound.
A novel approach for the synthesis of N-trifluoromethyl amides involves the reaction of isothiocyanates with acyl halides in the presence of silver fluoride (B91410). The proposed mechanism suggests that the isothiocyanate is desulfurized by AgF, and the resulting intermediate is then acylated to yield the N-CF3 amide. nih.gov
The table below summarizes various catalysts and conditions for amide formation reactions that are mechanistically relevant to the synthesis of this compound and its derivatives.
| Catalyst/Reagent | Substrates | Product Type | Key Mechanistic Feature | Ref |
| (3,4,5-Trifluorophenyl)Boronic Acid | Carboxylic Acids, Amines | Amides | Formation of an activated acylboronate intermediate | researchgate.net |
| Pd(PPh3)2Cl2 | 2-Bromo-3,3,3-trifluoropropene, Amines, CO | α-CF3 Acrylamides | Palladium-catalyzed carbonylation cycle | nih.gov |
| AgF / 2,4,6-collidine | Isothiocyanates, Acyl Halides | N-CF3 Amides | Desulfurization-acylation sequence | nih.gov |
| O-benzoyl hydroxylamines | Acyltrifluoroborates | Amides | Reagent-free ligation in water via a proposed 1,2-migration pathway | nih.gov |
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving this compound is primarily dictated by the chiral center at the C3 position bearing the hydroxyl group. The synthesis of this compound or its derivatives in an enantiomerically pure form requires stereoselective methods.
One of the key strategies for controlling stereochemistry is through substrate control, where the existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. nih.gov For example, in reactions at the C2 position, the C3-hydroxyl group can act as a directing group, influencing the approach of reagents from a less sterically hindered face. This is crucial in reactions like alkylation or functionalization of the α-carbon.
Catalytic asymmetric synthesis provides a powerful tool for establishing the stereocenter in the first place. For instance, the synthesis of chiral β-hydroxy amides can be achieved from terminal epoxides through catalytic carbonylation. nih.gov Similarly, catalytic hydroxylation or hydrogenation reactions are established methods for producing chiral hydroxy amides. nih.gov The choice of a chiral catalyst or ligand is paramount in these transformations to ensure high enantioselectivity. For example, enantioselective fluorolactonization reactions have been developed using chiral aryl iodide catalysts, which generate a fluorine-bearing stereocenter with high enantio- and diastereoselectivity. nih.gov
The table below illustrates examples of stereoselective reactions that are pertinent to the synthesis and transformation of chiral β-hydroxy amides and related fluorinated structures.
| Reaction Type | Catalyst/Auxiliary | Substrate | Product Stereochemistry | Ref |
| Fluorolactonization | Chiral Aryl Iodide | Styrene derivative with ortho-carboxy group | High enantio- and diastereoselectivity | nih.gov |
| Carbonylation | Chiral (salen)Co complex | Terminal Epoxides | Enantiopure β-hydroxy amides | nih.gov |
| Prins Cyclization | Trifluoroacetic acid (TFA) | Homoallylic alcohols, Aldehydes | Stereoselective formation of 3 new stereocenters | nih.gov |
| Aldol (B89426) Reaction | Evans Auxiliary | N-acyloxazolidinone | Auxiliary-controlled diastereoselectivity | nih.gov |
Role of Fluorine in Reaction Kinetics and Thermodynamics
The trifluoromethyl (CF3) group in this compound plays a profound role in influencing the kinetics and thermodynamics of its reactions. The high electronegativity of fluorine atoms creates a strong inductive effect, which has several consequences.
Kinetics: The electron-withdrawing nature of the CF3 group significantly impacts the reactivity of adjacent functional groups.
Acidity: The protons on the α-carbon (C2) are more acidic compared to their non-fluorinated analogs. This facilitates enolate formation, which can accelerate reactions involving this intermediate.
Electrophilicity: The carbonyl carbon of the amide is rendered more electrophilic, making it more susceptible to nucleophilic attack. However, the stability of the amide bond itself is generally high.
Leaving Group Ability: The CF3 group can influence the stability of nearby leaving groups. In some cases, the strong C-F bonds can make β-elimination of fluoride a competing pathway, although this is generally less favorable from an sp³ carbon.
Thermodynamics: The presence of the CF3 group affects the stability of reactants, intermediates, and products, thereby shifting reaction equilibria.
Intermediate Stability: The CF3 group can stabilize anionic intermediates (carbanions) at the α-position through its inductive effect. Conversely, it destabilizes adjacent carbocations.
Product Stability: The incorporation of a CF3 group can significantly alter the metabolic stability and lipophilicity of a molecule, which are critical thermodynamic considerations in medicinal chemistry. nih.gov
Recent studies have shown that trifluoroacetamides can be activated under photocatalytic conditions to undergo defluoroalkylation, transforming a CF3 group into a difluoromethyl radical. nih.gov This highlights the unique reactivity imparted by the trifluoromethyl group, enabling transformations that are not possible with simple alkyl groups.
The table below summarizes the key effects of the trifluoromethyl group on reaction properties.
| Property | Effect of CF3 Group | Mechanistic Consequence |
| Acidity of α-protons | Increased | Faster enolate formation |
| Electrophilicity of Carbonyl Carbon | Increased | Faster nucleophilic attack at the carbonyl |
| Stability of α-carbanion | Increased | Favors reactions proceeding through carbanionic intermediates |
| Stability of α-carbocation | Decreased | Disfavors reactions proceeding through carbocationic intermediates |
| Overall Molecular Stability | Increased | Higher thermal and metabolic stability |
Catalytic Cycles in Transformations Utilizing the Compound
Catalytic processes are essential for the efficient and selective transformation of functionalized molecules like this compound. Various catalytic cycles can be envisaged for its synthesis or subsequent modification, often involving transition metals.
One relevant example is the palladium-catalyzed synthesis of α-CF3 amides from 2-bromo-3,3,3-trifluoropropene. nih.gov A generalized catalytic cycle for such a transformation is as follows:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of the trifluoromethyl-containing substrate to form a Pd(II) intermediate.
CO Insertion: Carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the Pd-C bond, forming an acyl-palladium(II) complex.
Transmetalation/Nucleophilic Attack: An amine attacks the electrophilic acyl carbon.
Reductive Elimination: The final amide product is released, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Another pertinent catalytic system involves copper catalysis. For instance, a three-component amino etherification of alkenes has been developed using a copper catalyst. acs.org This type of methodology could potentially be adapted to functionalize a precursor to this compound. The proposed mechanism involves the copper-catalyzed electrophilic amination of the alkene, followed by a C-O bond formation step. Mechanistic studies in these systems have highlighted the crucial role of additives, such as silyl (B83357) ethers, in promoting key steps like alkoxide transmetalation. acs.org
The table below outlines a simplified catalytic cycle for a generic palladium-catalyzed amidation, which illustrates the fundamental steps involved in many catalytic transformations of this nature.
| Step | Transformation | Description |
| 1 | Pd(0) → Pd(II) | Oxidative addition of the organic halide to the active catalyst. |
| 2 | Ligand Exchange / Insertion | Coordination and insertion of carbon monoxide to form an acyl-palladium complex. |
| 3 | Nucleophilic Attack | The amine attacks the acyl-palladium complex. |
| 4 | Pd(II) → Pd(0) | Reductive elimination of the amide product and regeneration of the Pd(0) catalyst. |
These mechanistic principles provide a framework for understanding and predicting the reactivity of this compound, guiding the development of new synthetic methods and applications.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability (Green Chemistry Principles)
The future synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide and its derivatives will increasingly prioritize the principles of green chemistry to minimize environmental impact and enhance safety. Key to this endeavor is the adoption of catalytic methods and the use of environmentally benign reagents and solvents. nih.gov The goal is to develop synthetic pathways that are not only efficient but also adhere to the twelve principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks. nih.gov
Current synthetic strategies often rely on stoichiometric reagents and harsh reaction conditions. Future research will focus on developing catalytic asymmetric methods for the introduction of the trifluoromethyl group and the stereoselective formation of the hydroxyl group. This will reduce the need for chiral auxiliaries and resolutions, which contribute to waste. Furthermore, the exploration of biocatalysis, employing enzymes to carry out specific transformations, offers a highly sustainable alternative to traditional chemical methods. wiley-vch.de The use of safer solvents, such as water or supercritical fluids, and the design of processes with improved energy efficiency will also be critical in making the synthesis of this important building block more environmentally friendly. nih.govwiley-vch.de
Exploration of Bioisosteric Replacements for Enhanced Biological Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. drughunter.com For this compound, the trifluoromethyl group and the amide functionality are key targets for bioisosteric modification to potentially enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. drughunter.com
The trifluoromethyl group itself can be considered a bioisostere for other groups, but its unique electronic properties make direct replacement challenging. However, exploring other fluorinated motifs or non-fluorinated groups that mimic its steric and electronic character could lead to novel analogues with improved properties. For instance, replacing the trifluoromethyl group with a difluoromethyl group could alter lipophilicity and hydrogen bonding capacity. nih.gov
The amide bond is another key area for bioisosteric replacement to improve metabolic stability and bioavailability. drughunter.com Heterocyclic rings such as oxadiazoles, triazoles, and isoxazolines are common amide bioisosteres that can mimic the hydrogen bonding pattern of the amide while being less susceptible to enzymatic cleavage. nih.gov The trifluoroethylamine motif has also emerged as a viable bioisosteric replacement for amides, offering increased metabolic stability. drughunter.com The strategic application of these replacements could lead to the development of new chemical entities with superior therapeutic potential.
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) | Modulate lipophilicity and hydrogen bonding potential. nih.gov |
| Amide (-CONH2) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,4-Triazole | Improve metabolic stability and mimic hydrogen bonding. nih.gov |
| Amide (-CONH2) | Trifluoroethylamine (-CH2CF3) | Enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com |
Advanced Drug Discovery Applications of the this compound Moiety
The this compound scaffold is a valuable starting point for drug discovery programs due to the favorable properties conferred by the trifluoromethyl group.
Hit-to-Lead and Lead Optimization Strategies
In the drug discovery pipeline, the "hit-to-lead" (H2L) and "lead optimization" (LO) phases are critical for transforming initial screening hits into viable drug candidates. wikipedia.orgupmbiomedicals.com The this compound moiety can play a significant role in these stages. Initial hits identified from high-throughput screening (HTS) often have micromolar affinities for their target. wikipedia.org The process of hit-to-lead optimization aims to improve this potency into the nanomolar range, while also enhancing other properties like selectivity and metabolic stability. wikipedia.orgupmbiomedicals.com
Structural modifications of the this compound core, guided by structure-activity relationship (SAR) studies, can be systematically explored. upmbiomedicals.com This could involve altering the substituents on the butanamide backbone or modifying the stereochemistry of the hydroxyl group. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in predicting the binding modes of analogues and guiding synthetic efforts. nih.gov The ultimate goal is to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties to identify a preclinical candidate. upmbiomedicals.com
Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional HTS. openaccessjournals.com FBDD utilizes small, low-molecular-weight compounds, or "fragments," as starting points for drug development. openaccessjournals.comnih.gov Given its relatively small size and the presence of the desirable trifluoromethyl group, this compound itself, or smaller substructures thereof, could serve as valuable fragments in FBDD campaigns. nih.gov
The process involves screening a library of these fragments against a biological target using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy. openaccessjournals.com Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent and selective lead compound. frontiersin.org The efficiency of FBDD lies in its ability to explore chemical space more effectively and often leads to lead compounds with better physicochemical properties. openaccessjournals.com The incorporation of the this compound motif into fragment libraries could be a fruitful strategy for tackling challenging drug targets. nih.gov
Interdisciplinary Research with Biology and Material Sciences
The unique properties of this compound lend themselves to exciting interdisciplinary research at the interface of chemistry, biology, and material sciences. In biology, the trifluoromethyl group can serve as a sensitive 19F NMR probe to study protein-ligand interactions and cellular uptake. This allows for non-invasive imaging and mechanistic studies of biological processes.
In material sciences, the incorporation of fluorinated building blocks like this compound into polymers or other materials can impart unique properties such as increased thermal stability, chemical resistance, and altered surface properties. These materials could find applications in biomedical devices, advanced coatings, and specialized electronics. The amide functionality also provides a handle for polymerization or for grafting onto surfaces to create functional materials.
Computational Driven Design and Synthesis (CDDS) for Targeted Research
Computational Driven Design and Synthesis (CDDS) is poised to revolutionize the way researchers approach the design of new molecules. By integrating computational modeling and automated synthesis, CDDS can accelerate the discovery of novel compounds with desired properties. youtube.com For this compound, CDDS can be employed to design focused libraries of analogues with predicted improvements in biological activity or material properties.
Virtual screening of these computationally designed libraries can prioritize the most promising candidates for synthesis, thereby saving time and resources. youtube.com Machine learning algorithms can be trained on existing data to predict the properties of new analogues, further refining the design process. The subsequent synthesis can be carried out using automated platforms, allowing for the rapid generation and testing of new compounds. This iterative cycle of design, synthesis, and testing, driven by computational insights, will be instrumental in unlocking the full potential of the this compound scaffold in a variety of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3-hydroxybutanamide, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via resolution of its racemic acid precursor (e.g., 4,4,4-trifluoro-3-hydroxybutanoic acid) using chiral amines like (R)-1-phenylethylamine. Optical rotation data ([α]D) and elemental analysis (e.g., C: 30.39%, F: 36.05%) are critical for verifying purity . Reaction temperature and solvent polarity must be optimized to minimize racemization during amidation. For example, ester intermediates (e.g., methyl esters) show distinct [α]D values in CHCl₃ (+21.0 for R-enantiomer), which can guide stereochemical control .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H-NMR in CDCl₃ reveals coupling patterns (e.g., J(H,F) = 79.9 Hz for trifluoromethyl groups) .
- IR : Peaks at ~3460 cm⁻¹ (O-H stretch) and ~1730 cm⁻¹ (ester C=O) confirm functional groups in intermediates .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (e.g., C: 30.16% vs. 30.39%) validate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for fluorinated hydroxybutanamide derivatives?
- Methodological Answer : Contradictions often arise from solvent-dependent shifts or impurities. For example, (S)-4,4,4-trifluoro-3-hydroxybutanoic acid exhibits [α]D = -15.0° in EtOH, while its methyl ester shows [α]D = -20.9° in CHCl₃ due to solvent polarity effects . Cross-validation with HPLC (chiral columns) and mass spectrometry (e.g., m/z 158 [M-H]⁻) is recommended.
Q. What strategies ensure enantiomeric purity in large-scale synthesis of this compound?
- Methodological Answer :
- Kinetic Resolution : Use enantioselective catalysts (e.g., lipases) during ester hydrolysis to favor one enantiomer.
- Crystallization Control : Monitor melting points (e.g., 140–144°C for related trifluoromethyl benzoic acids) to isolate pure phases .
- 19F-NMR : Quantify enantiomeric excess (ee) via split signals (Δδ > 0.1 ppm) in chiral solvents .
Q. How do computational models predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron-withdrawing effects of the CF₃ group on the hydroxyamide’s electrophilicity. Compare with experimental data (e.g., IR carbonyl stretches) to validate predicted transition states. For related fluorinated ketones, computational studies align with observed regioselectivity in Friedel-Crafts reactions .
Key Research Challenges
- Stereochemical Stability : The hydroxyamide’s β-fluorinated alcohol moiety is prone to racemization under acidic conditions. Stabilization via protective groups (e.g., silyl ethers) is advised during storage.
- Toxicity Profiling : Limited data exist on metabolic pathways. Collaborate with toxicology labs to assess degradation products using LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
